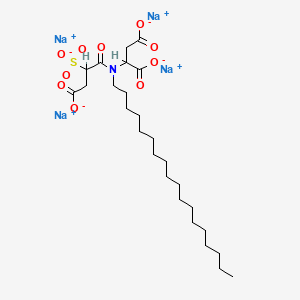

l-aspartic acid, n-(3-carboxy-1-oxo-2-sulfopropyl)-n-octadecyl-, tetrasodium salt

説明

Tetrasodium dicarboxyethyl stearyl sulfosuccinamate is an anionic surfactant known for its versatile functional properties. It is widely used in various industrial applications, including detergents, agricultural products, cosmetics, and textiles. This compound is particularly valued for its emulsifying, dispersing, wetting, solubilizing, and permeating abilities .

特性

CAS番号 |

3401-73-8 |

|---|---|

分子式 |

C26H43NNaO10S-3 |

分子量 |

584.7 g/mol |

IUPAC名 |

sodium (2S)-2-[(3-carboxylato-2-sulfonatopropanoyl)-octadecylamino]butanedioate |

InChI |

InChI=1S/C26H47NO10S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(26(33)34)19-23(28)29)25(32)22(20-24(30)31)38(35,36)37;/h21-22H,2-20H2,1H3,(H,28,29)(H,30,31)(H,33,34)(H,35,36,37);/q;+1/p-4/t21-,22?;/m0./s1 |

InChIキー |

JDCNYYIVPGPEEQ-GYFCLUQUSA-J |

異性体SMILES |

CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

他のCAS番号 |

3401-73-8 |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Tetrasodium dicarboxyethyl stearyl sulfosuccinamate is synthesized through a series of chemical reactions involving L-aspartic acid and stearyl alcohol. The process typically involves the following steps:

Esterification: L-aspartic acid reacts with stearyl alcohol to form an ester.

Sulfonation: The ester undergoes sulfonation to introduce sulfonic acid groups.

Neutralization: The sulfonated ester is neutralized with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

In industrial settings, the production of tetrasodium dicarboxyethyl stearyl sulfosuccinamate involves large-scale reactors where the esterification and sulfonation reactions are carefully controlled. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Tetrasodium dicarboxyethyl stearyl sulfosuccinamate undergoes various chemical reactions, including:

Hydrolysis: Under hot strong acid or alkali conditions, the compound can hydrolyze, breaking down into its constituent parts.

Common Reagents and Conditions

Hydrolysis: Typically involves strong acids or bases at elevated temperatures.

Oxidation: Involves strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

Hydrolysis: Produces L-aspartic acid and stearyl alcohol.

Oxidation: Produces various oxidized derivatives depending on the specific conditions and reagents used.

科学的研究の応用

Tetrasodium dicarboxyethyl stearyl sulfosuccinamate has a wide range of scientific research applications:

作用機序

The mechanism of action of tetrasodium dicarboxyethyl stearyl sulfosuccinamate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting, emulsification, and dispersion. The molecular structure, with both hydrophilic and hydrophobic regions, enables it to interact with various substances, facilitating their solubilization and stabilization in aqueous environments .

類似化合物との比較

Similar Compounds

- Tetrasodium N-(sulfosuccinyl)-N-stearyl-L-aspartate

- L-Aspartic acid, N-(3-carboxy-1-oxo-2-sulfopropyl)-N-octadecyl-, sodium salt (1:4)

Uniqueness

Tetrasodium dicarboxyethyl stearyl sulfosuccinamate stands out due to its excellent stability under a wide range of pH conditions and its ability to function effectively in high electrolyte salt solutions. This makes it particularly useful in applications requiring robust performance under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。